molecular formula C13H17BrN2O3 B1473812 Tert-butyl 3-(5-bromopicolinamido)propanoate CAS No. 1415129-26-8

Tert-butyl 3-(5-bromopicolinamido)propanoate

Cat. No. B1473812
M. Wt: 329.19 g/mol
InChI Key: TXVKSLYORNDBNJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-bromopicolinamido)propanoate is a chemical compound with the molecular formula C13H17BrN2O3 . It contains a tert-butyl group, a bromopicolinamido moiety, and an ester functional group. The compound’s structure is characterized by a six-membered ring and aromatic bonds .


Molecular Structure Analysis

The compound’s molecular structure consists of a tert-butyl group attached to a 5-bromopicolinamido moiety via an ester linkage. The presence of the bromine atom and the aromatic ring contributes to its overall stability and reactivity. The molecular weight of Tert-butyl 3-(5-bromopicolinamido)propanoate is approximately 289.13 g/mol .

properties

IUPAC Name

tert-butyl 3-[(5-bromopyridine-2-carbonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-11(17)6-7-15-12(18)10-5-4-9(14)8-16-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVKSLYORNDBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(5-bromopicolinamido)propanoate

Synthesis routes and methods

Procedure details

Solid HATU (4.0 g, 10.6 mmol) was added to a THF solution (100 mL) of 5-bromopicolinic acid (2.1 g, 10.6 mmol), i-Pr2NEt (7.4 mL, 42.4 mmol), and (3-alanine t-butyl ester hydrochloride (2.1 g, 11.7) and the resulting mixture was warmed to 45° C. After 16 h the resulting mixture was diluted with EtOAc, washed with water and brine, dried (Na2SO4), concentrated and purified via column chromatography to yield the title compound.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
3-alanine t-butyl ester hydrochloride
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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